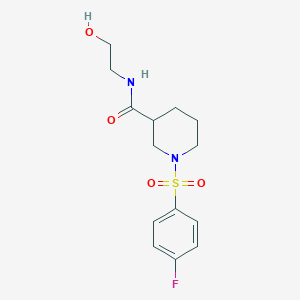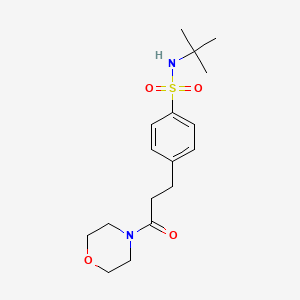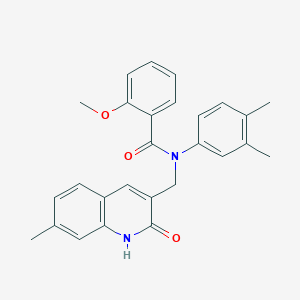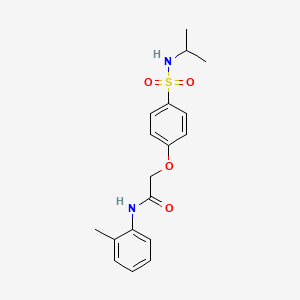
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide, also known as FSCPX, is a selective antagonist of the A1 adenosine receptor. This compound has been used in various scientific research applications, including the study of the role of adenosine receptors in the central nervous system and as a potential therapeutic target for various diseases.
Mécanisme D'action
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide acts as a selective antagonist of the A1 adenosine receptor, which is primarily found in the brain and plays a critical role in regulating neurotransmission. By blocking the A1 adenosine receptor, this compound can modulate various physiological processes, including synaptic plasticity, neuroprotection, and neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. Studies have shown that this compound can modulate synaptic plasticity and enhance memory consolidation in animal models. Additionally, this compound has been shown to have neuroprotective effects and can reduce brain damage in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide is its selectivity for the A1 adenosine receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptor subtypes. Additionally, this compound has been shown to be stable and effective in various in vitro and in vivo experimental models.
One limitation of this compound is its relatively low potency compared to other A1 adenosine receptor antagonists. Additionally, the use of this compound in certain experimental models may be limited by its poor solubility and bioavailability.
Orientations Futures
There are several potential future directions for the use of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide in scientific research. One potential application is the study of the role of adenosine receptors in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be used as a tool to study the role of adenosine receptors in synaptic plasticity and memory consolidation. Finally, this compound could be used in the development of novel therapeutics targeting the A1 adenosine receptor for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 2-hydroxyethylpiperidine to form the intermediate 4-fluorobenzenesulfonamide-N-(2-hydroxyethyl)piperidine. This intermediate is then reacted with 3-isocyanatopropyl carbodiimide to form the final product, this compound.
Applications De Recherche Scientifique
1-((4-fluorophenyl)sulfonyl)-N-(2-hydroxyethyl)piperidine-3-carboxamide has been used in various scientific research applications, particularly in the study of the role of adenosine receptors in the central nervous system. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and play a critical role in regulating various physiological processes, including neurotransmission, inflammation, and immune function.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4S/c15-12-3-5-13(6-4-12)22(20,21)17-8-1-2-11(10-17)14(19)16-7-9-18/h3-6,11,18H,1-2,7-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWABJSFSKLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)





![2,2-diphenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7718511.png)

